2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
CAS No.: 392734-40-6
Cat. No.: VC2515485
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392734-40-6 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl 2,8-dimethylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | BRUBNQYCJAIYMR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C |
Introduction
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the quinoline family. It is characterized by its molecular formula C₁₄H₁₅NO₂ and a molecular weight of approximately 229.27 g/mol . This compound is notable for its applications in medicinal chemistry and organic synthesis, where it serves as a versatile intermediate due to its functional groups.
Synthesis
The synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester typically involves esterification processes. The reaction conditions, such as temperature, solvent choice, and catalyst presence, significantly influence the yield and purity of the final product.
Medicinal Chemistry
Quinoline derivatives, including 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, are of interest in medicinal chemistry due to their potential biological activities. These compounds often exhibit antimicrobial or anticancer properties through interactions with cellular targets.
Organic Synthesis
As an intermediate, this compound participates in various chemical reactions due to its functional groups. Techniques like NMR spectroscopy and mass spectrometry are essential for confirming product structures during these reactions.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume